Pyridine-3-sulfonamide Scaffold: A Privileged Motif in Carbonic Anhydrase IX/XII Selectivity
This compound contains the pyridine-3-sulfonamide core, which is a well-established pharmacophore for targeting cancer-associated carbonic anhydrase isoforms (CA IX/XII). Recent studies on structurally related 4-substituted pyridine-3-sulfonamides demonstrate that this scaffold can achieve notable selectivity for the tumor-associated isoform CA IX over the ubiquitous cytosolic isoform CA II [1]. This class-level inference supports the compound's potential utility in oncology-focused research where minimizing off-target CA II inhibition is critical.
| Evidence Dimension | Selectivity ratio (KI for CA II / KI for CA IX) |
|---|---|
| Target Compound Data | Not directly measured for CAS 1257548-64-3; however, the pyridine-3-sulfonamide class has demonstrated up to 5.9-fold selectivity for CA IX over CA II [1]. |
| Comparator Or Baseline | Clinically used sulfonamides like Acetazolamide (AAZ) and Methazolamide (MZA) show KI values for CA IX between 24-50 nM, but with limited selectivity over CA II [2]. |
| Quantified Difference | Class-level: up to 5.9-fold increase in CA IX vs. CA II selectivity compared to less selective, clinically used sulfonamides [1][2]. |
| Conditions | In vitro enzymatic assays against recombinant human carbonic anhydrase isoforms I, II, IX, and XII. |
Why This Matters
For projects targeting CA IX/XII, this scaffold's documented selectivity profile offers a more refined starting point than traditional, non-selective sulfonamide CA inhibitors.
- [1] Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. View Source
- [2] Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. View Source
